

In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nepicastat

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Compound of Interest

Compound Name: *Nepicastat*

Cat. No.: *B1663631*

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Nepicastat (also known as SYN-117 or RS-25560-197) is a potent and selective inhibitor of dopamine β -hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. By inhibiting this key enzyme in catecholamine synthesis, **Nepicastat** modulates the levels of these neurotransmitters in both the central and peripheral nervous systems. This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of **Nepicastat**, drawing from preclinical and clinical research.

Pharmacodynamics

The primary pharmacodynamic effect of **Nepicastat** is the inhibition of dopamine β -hydroxylase. This leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues.

In Vitro Enzyme Inhibition

Nepicastat has been shown to be a potent inhibitor of both bovine and human dopamine β -hydroxylase.

Enzyme Source	IC50	Reference
Bovine Dopamine β -hydroxylase	8.5 nM	[1]
Human Dopamine β -hydroxylase	9.0 nM	[1]

Nepicastat demonstrates high selectivity for DBH, with negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors at concentrations greater than 10 μ M.

In Vivo Effects on Catecholamine Levels

Preclinical studies in rats and dogs have demonstrated the in vivo pharmacodynamic effects of **Nepicastat** on catecholamine levels in various tissues.

Table 2: Effects of **Nepicastat** on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)

Tissue	Dose (mg/kg, p.o.)	Change in Norepinephrine	Change in Dopamine
Mesenteric Artery	100	↓ 47%	↑
Left Ventricle	100	↓ 35%	↑
Cerebral Cortex	100	↓ 42%	↑

Table 3: Effects of **Nepicastat** on Tissue Catecholamine Levels in Beagle Dogs

Tissue	Dose (mg/kg, p.o.)	Change in Norepinephrine	Change in Dopamine
Renal Artery	5	↓ 88%	↑
Left Ventricle	5	↓ 91%	↑
Cerebral Cortex	5	↓ 96%	↑

In a 15-day study in beagle dogs administered 2 mg/kg of **Nepicastat** twice daily, a peak reduction of 52% in plasma norepinephrine and a peak increase of 646% in plasma dopamine were observed around days 6-7 of dosing.[2][3]

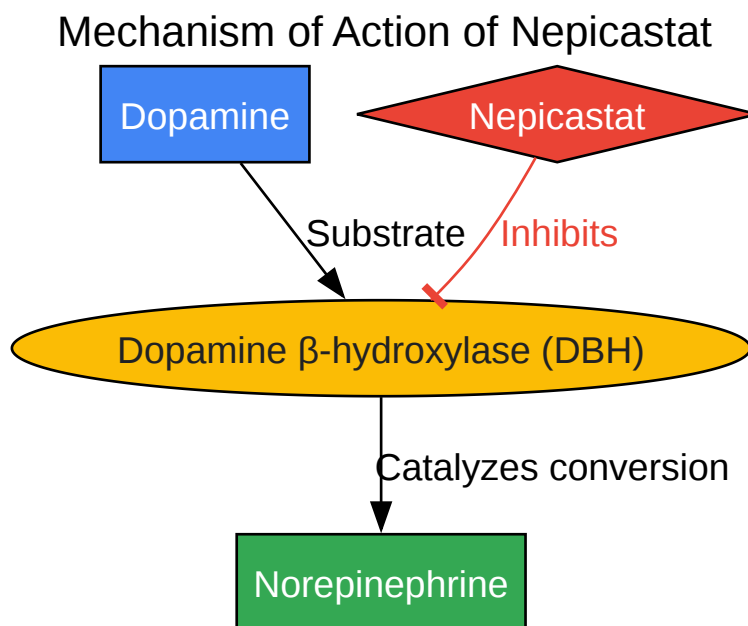
Pharmacokinetics

Detailed pharmacokinetic parameters for **Nepicastat** in humans, such as C_{max}, T_{max}, AUC, and half-life, are not extensively reported in the publicly available literature. Clinical studies have often focused on the pharmacodynamic effects or the interaction of **Nepicastat** with other substances like cocaine.

In a study involving participants with cocaine use disorder, **Nepicastat** was found to be well-tolerated at oral doses of 80 mg and 160 mg. The study noted that **Nepicastat** did not significantly alter the pharmacokinetic properties of co-administered cocaine.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Nepicastat

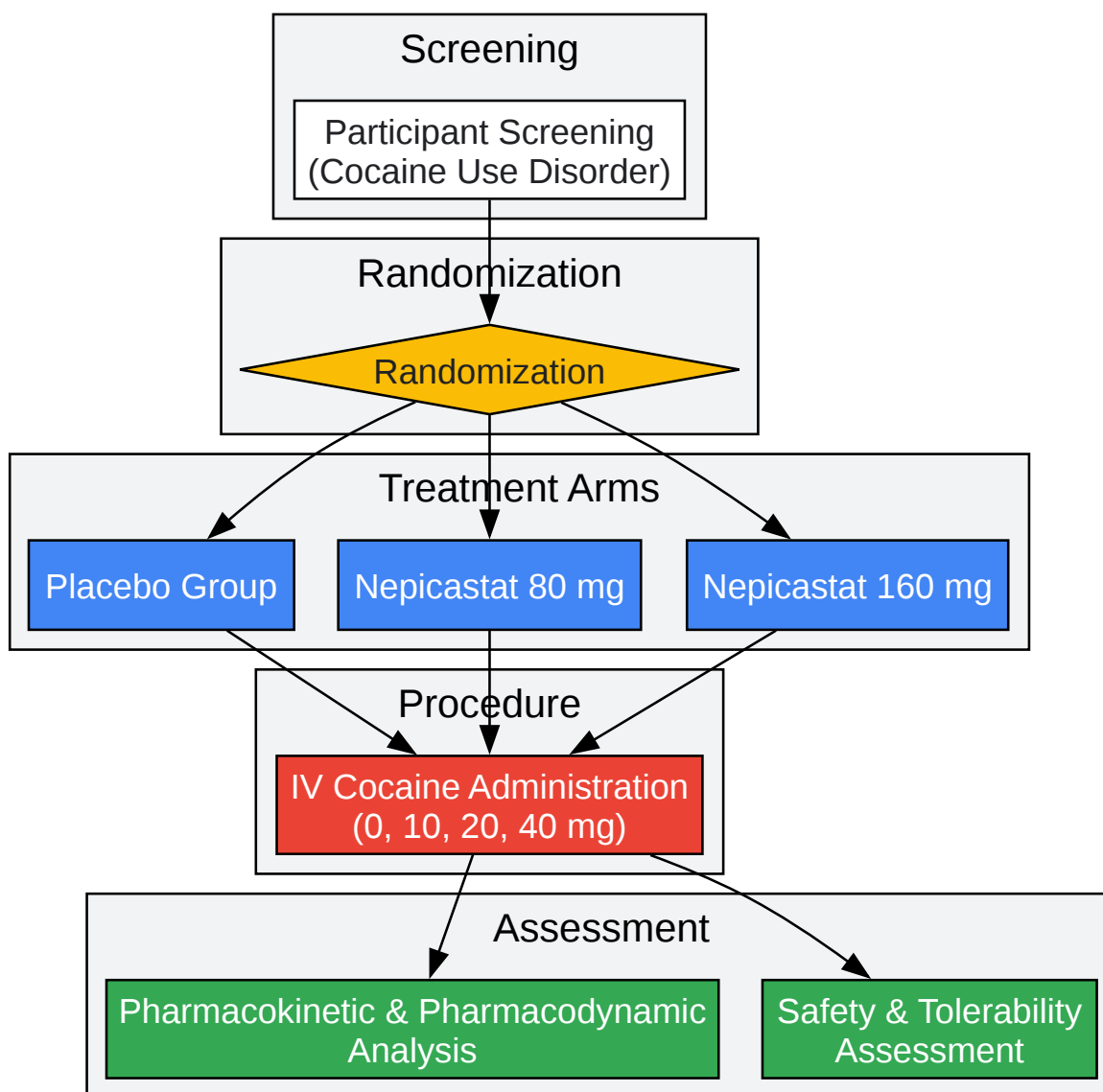


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Caption: Mechanism of action of **Nepicastat**.

Experimental Workflow for a Human Clinical Trial

Workflow of a Double-Blind, Placebo-Controlled Trial



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Caption: A typical workflow for a clinical trial of **Nepicastat**.

Experimental Protocols

Human Clinical Trial for Cocaine Dependence

A double-blind, placebo-controlled inpatient study was conducted to evaluate the safety and efficacy of **Nepicastat** when co-administered with cocaine.

- Study Design: Participants were randomized to receive oral **Nepicastat** (80 mg or 160 mg) or a placebo.
- Participants: Non-treatment seeking individuals who met the criteria for cocaine use disorder.
- Procedure: Participants received intravenous (IV) cocaine at doses of 0, 10, 20, and 40 mg on study days 4, 8, and 12, concurrently with their assigned oral treatment.
- Pharmacokinetic Analysis: Blood samples were collected to assess the pharmacokinetic parameters of cocaine and its metabolites.
- Pharmacodynamic and Safety Analysis: Cardiovascular and subjective effects of cocaine were evaluated. Adverse events were monitored throughout the study.

Preclinical Evaluation of Catecholamine Levels in Rats

- Animal Model: Spontaneously Hypertensive Rats (SHRs).
- Dosing: **Nepicastat** was administered orally at doses of 3, 10, 30, or 100 mg/kg every 12 hours for three consecutive doses.
- Tissue Collection: Tissues such as the mesenteric artery, left ventricle, and cerebral cortex were collected for analysis.
- Analytical Method: Catecholamine (norepinephrine and dopamine) levels in the tissues were quantified.

In Vitro Dopamine β -hydroxylase Activity Assay

The inhibitory activity of **Nepicastat** on DBH is determined through in vitro enzyme assays.

- Enzyme Source: Purified bovine or human dopamine β -hydroxylase.
- Procedure: The enzyme is incubated with its substrate (e.g., dopamine or tyramine) in the presence of varying concentrations of **Nepicastat**.

- Analysis: The formation of the product (norepinephrine or octopamine) is measured to determine the rate of the enzymatic reaction. The concentration of **Nepicastat** that inhibits 50% of the enzyme activity (IC50) is then calculated.

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